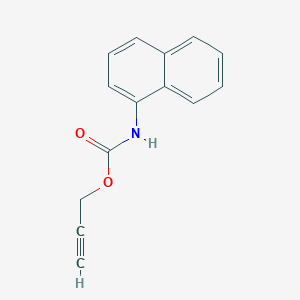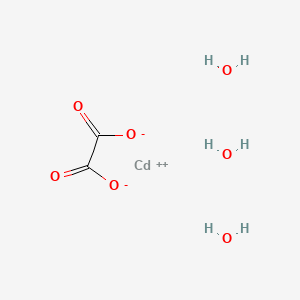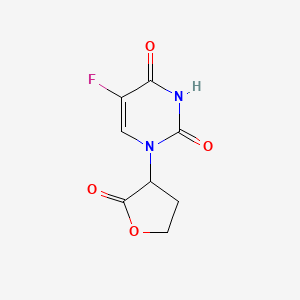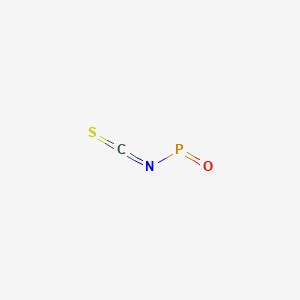![molecular formula C14H24O2 B14698090 [[1,1'-Bi(cyclohexane)]-1-yl]acetic acid CAS No. 25330-53-4](/img/structure/B14698090.png)
[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[1,1’-Bi(cyclohexane)]-1-yl]acetic acid: is a chemical compound with the molecular formula C10H16O4. It is also known by other names such as 1,1-Cyclohexanediacetic acid and 1,1-Bis(carboxymethyl)cyclohexane . This compound is characterized by its white crystalline powder form and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid typically involves the reaction of cyclohexane derivatives with acetic acid under controlled conditions. One common method includes the use of cyclohexanone as a starting material, which undergoes a series of reactions including oxidation and carboxylation to yield the desired product .
Industrial Production Methods: In industrial settings, the production of [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity. The process often includes steps like distillation and crystallization to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other cyclohexane derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals. It is also studied for its effects on biological targets such as enzymes and receptors .
Industry: In industrial applications, [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid is used in the production of polymers, resins, and other materials. It is also employed as a chemical intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Cyclohexanediacetic acid: A closely related compound with similar chemical properties.
Cyclohexane-1,1-diacetic acid: Another similar compound used in various applications.
Uniqueness: [[1,1’-Bi(cyclohexane)]-1-yl]acetic acid is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
25330-53-4 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
2-(1-cyclohexylcyclohexyl)acetic acid |
InChI |
InChI=1S/C14H24O2/c15-13(16)11-14(9-5-2-6-10-14)12-7-3-1-4-8-12/h12H,1-11H2,(H,15,16) |
Clave InChI |
YRBKQUVAMSPGJB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2(CCCCC2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethylidenebicyclo[2.2.2]octane](/img/structure/B14698009.png)
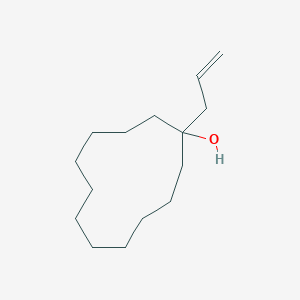

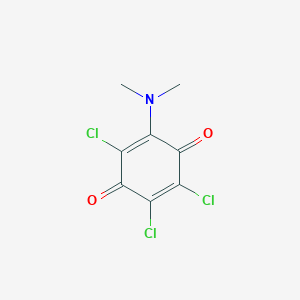
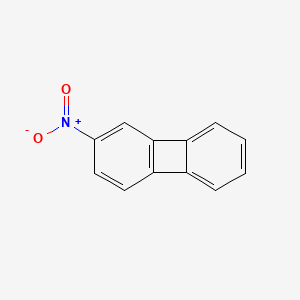

pentasilolane](/img/structure/B14698059.png)
![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)

